molecular formula C21H30O3 B14800284 16,17alpha-Epoxypregnenolone

16,17alpha-Epoxypregnenolone

Cat. No.: B14800284
M. Wt: 330.5 g/mol
InChI Key: UQVIXFCYKBWZPJ-ZYKJJWMMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 16,17alpha-Epoxypregnenolone can be synthesized through several chemical reactions, including oxidation, hydrolysis, elimination, and epoxidation of diosgenin . The synthesis typically involves the following steps:

    Oxidation: Diosgenin is oxidized to form 16-dehydropregnenolone acetate.

    Hydrolysis: The acetate group is hydrolyzed to yield 16-dehydropregnenolone.

    Elimination: The elimination reaction forms 16,17-dehydropregnenolone.

    Epoxidation: Finally, epoxidation of 16,17-dehydropregnenolone produces this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 16,17alpha-Epoxypregnenolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include perbenzoic acid and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products:

Comparison with Similar Compounds

16,17alpha-Epoxypregnenolone is unique due to its specific epoxy group at the 16alpha and 17alpha positions. Similar compounds include:

    Pregnenolone: The parent compound without the epoxy group.

    16-Dehydropregnenolone: An intermediate in the synthesis of this compound.

    20-Hydroxy-16alpha,17alpha-epoxypregn-1,4-dien-3-one: A hydroxylated derivative of this compound.

These compounds share similar steroid backbones but differ in their functional groups and specific chemical properties, which influence their biological activities and applications .

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

InChI

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14?,15?,16?,17?,18?,19-,20-,21+/m0/s1

InChI Key

UQVIXFCYKBWZPJ-ZYKJJWMMSA-N

Isomeric SMILES

CC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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